Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.13 g/mol . It is typically stored in a dry, dark place at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C8H9BrO2S . The structure includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a carboxylate ester group and at the 5-position with a bromomethyl group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 249.13 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the sources I found.Scientific Research Applications
Synthesis of Pharmacologically Active Compounds : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was converted into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives for preliminary pharmacological studies (Chapman et al., 1971).
Synthetic Routes for Brominated Thiophene-2-Carboxylic Acids : Research focused on electrophilic bromination of thiophene-2-carboxylic acids and esters, developing a route for bromination of ethyl 5-alkylthiophene-2-carboxylates (Taydakov & Krasnoselskiy, 2010).
Synthesis of Angiotension II Antagonist : A study described the synthesis of an angiotension II antagonist, SK&F 106686, using a phase transfer catalyzed bromoethylation of a related compound (Pridgen et al., 1998).
Luminescent Thiophenes and Oligothiophenes : A pseudo-five-component reaction was developed for synthesizing highly luminescent symmetrical terthiophenes and a quinquethiophene (Teiber & Müller, 2012).
Synthesis of Heterocyclic Compounds : Methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles to form novel heterocyclic systems (Yagodkina-Yakovenko et al., 2018).
Biological Activity of Thiophene-Containing Compounds : A study synthesized novel thiophene-containing compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, which exhibited antimicrobial and antifungal activities (Mabkhot et al., 2017).
Synthesis of Fluorescent Dipoles : Mesomeric betaines consisting of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers were synthesized for fluorescence spectroscopic investigations (Smeyanov et al., 2017).
Safety and Hazards
This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
ethyl 5-(bromomethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBHSRJWMKAASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570989 | |
Record name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-72-5 | |
Record name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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